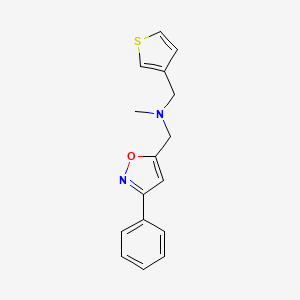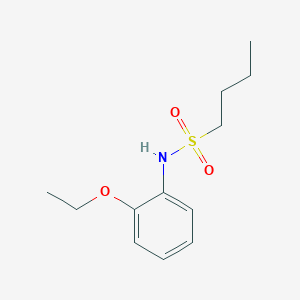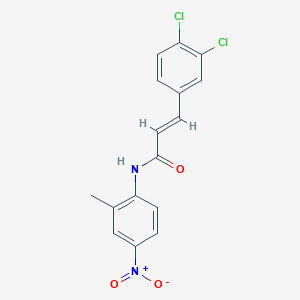
N-methyl-1-(3-phenyl-5-isoxazolyl)-N-(3-thienylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(3-phenyl-5-isoxazolyl)-N-(3-thienylmethyl)methanamine, also known as isoxazole-containing thienylmethylamine (ITMA), is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been reported to possess a range of pharmacological activities, including anxiolytic, antidepressant, and cognitive-enhancing effects. In
Wirkmechanismus
The exact mechanism of action of ITMA is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. These receptors are involved in the regulation of mood, anxiety, and cognition, which may explain the compound's therapeutic effects. Additionally, ITMA has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its pharmacological activity.
Biochemical and Physiological Effects:
ITMA has been reported to have several biochemical and physiological effects, including increased levels of neurotransmitters, changes in gene expression, and alterations in brain activity. These effects may contribute to the compound's therapeutic activity and provide insights into its mechanism of action. Additionally, ITMA has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ITMA for lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, the compound has been shown to have low toxicity and minimal side effects, which makes it a safer alternative to other psychoactive substances. However, one limitation of ITMA is its limited availability, which may hinder its use in certain research applications.
Zukünftige Richtungen
There are several potential future directions for research on ITMA. One area of interest is the compound's potential therapeutic applications, particularly in the treatment of anxiety, depression, and cognitive disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on neurotransmitter systems. Finally, the development of new synthesis methods and analogs of ITMA may lead to the discovery of even more potent and selective compounds with therapeutic potential.
Synthesemethoden
The synthesis of ITMA involves the condensation of 3-phenyl-5-isoxazolecarboxaldehyde with N-(3-thienylmethyl)dimethylamine followed by N-methylation. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as DMF or THF. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
ITMA has been the subject of several scientific studies due to its potential therapeutic applications. It has been reported to possess anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression in humans. Additionally, ITMA has been shown to enhance cognitive function, including memory and learning, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-thiophen-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-18(10-13-7-8-20-12-13)11-15-9-16(17-19-15)14-5-3-2-4-6-14/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHXYHSDQZWLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)CC2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5488776.png)

![4-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5488788.png)
![4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5488794.png)
![4-bromo-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5488801.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide](/img/structure/B5488814.png)
![N-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)nicotinamide](/img/structure/B5488840.png)
![2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5488848.png)
![1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione](/img/structure/B5488850.png)
![3-methyl-7-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5488861.png)

![N-[1-({5-[(2-methoxy-4-methylphenoxy)methyl]isoxazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5488872.png)
![2-[3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5488879.png)
